molecular formula C12H21N3O B2977996 5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine CAS No. 1092336-30-5

5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine

Cat. No.: B2977996
CAS No.: 1092336-30-5
M. Wt: 223.32
InChI Key: FKVDZDLQRBBNMX-UHFFFAOYSA-N
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Description

5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 4-butylcyclohexyl group and an amine group at the 3-position. The 1,2,4-oxadiazole ring is known for its stability and versatility in medicinal chemistry, often serving as a bioisostere for esters or amides.

Properties

IUPAC Name

5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-2-3-4-9-5-7-10(8-6-9)11-14-12(13)15-16-11/h9-10H,2-8H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVDZDLQRBBNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=NC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-butylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then treated with an appropriate nitrile oxide to yield the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The oxadiazole ring can participate in substitution reactions, where one of the atoms or groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while reduction could produce amine derivatives.

Scientific Research Applications

5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: Its stability and reactivity make it useful in various industrial processes, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The butylcyclohexyl group may enhance the compound’s binding affinity or selectivity for certain targets, leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 1,2,4-oxadiazol-3-amine derivatives, highlighting substituent effects on molecular properties and bioactivity:

Compound Name Substituent (Position 5) Molecular Weight Key Properties/Activities References
5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine 4-Butylcyclohexyl 253.36 (calc.) High lipophilicity; potential CNS activity -
5-Phenyl-1,2,4-oxadiazol-3-amine Phenyl 161.16 Analgesic/anti-inflammatory (31–49% efficacy in mice)
5-(tert-Butyl)-1,2,4-oxadiazol-3-amine tert-Butyl 141.17 Diuretic (amiloride-like activity in rats/dogs)
5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine Trifluoromethyl 153.06 High electronegativity; unknown bioactivity
5-Cyclohexyl-1,3,4-oxadiazol-2-amine Cyclohexyl (1,3,4-oxadiazole) 167.21 Purchased for trans-translation inhibition studies
5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine 4-Methylphenoxymethyl 205.21 Supplier data available; no reported bioactivity

Pharmacological and Physicochemical Comparisons

  • Lipophilicity and Solubility :

    • The 4-butylcyclohexyl group in the target compound enhances lipophilicity compared to smaller substituents like phenyl or trifluoromethyl. This may improve blood-brain barrier penetration but reduce aqueous solubility .
    • The trifluoromethyl group (electron-withdrawing) in 5-(trifluoromethyl)-1,2,4-oxadiazol-3-amine increases polarity but may reduce metabolic stability compared to alkyl substituents .
  • Bioactivity :

    • Analgesic/Anti-inflammatory Activity : The phenyl-substituted analog (5-phenyl-1,2,4-oxadiazol-3-amine) demonstrated 31–49% inhibition of acetic acid-induced writhing in mice, suggesting peripheral analgesic effects .
    • Diuretic Activity : The tert-butyl analog (CGS 4270) exhibited amiloride-like diuretic activity in rats and dogs, likely due to sodium channel modulation .
  • Safety Profiles :

    • 5-(tert-Butyl)-1,2,4-oxadiazol-3-amine is classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H318 (eye damage), indicating stricter handling requirements compared to less substituted analogs .

Biological Activity

5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine is a chemical compound belonging to the oxadiazole family, characterized by its unique structural features that potentially confer significant biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

  • Molecular Formula : C12_{12}H21_{21}N3_3O
  • Molecular Weight : 223.3 g/mol
  • CAS Number : 1092336-30-5

The compound's structure includes a butylcyclohexyl group attached to the oxadiazole ring, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole moiety is known for its ability to engage in hydrogen bonding and π-stacking interactions, which are critical for binding to enzymes and receptors involved in various biological pathways.

Potential Targets:

  • Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptors : Interaction with receptors could modulate signaling pathways related to inflammation, metabolism, or cell proliferation.

Antimicrobial Properties

Research indicates that oxadiazoles exhibit antimicrobial activity. The compound's structure suggests potential efficacy against bacterial and fungal pathogens. For instance, a study on related oxadiazoles demonstrated significant antibacterial and antifungal effects, indicating that this compound may share similar properties .

Anti-Virulence Activity

Another area of interest is the anti-virulence potential of oxadiazoles. Compounds in this class have been investigated for their ability to disrupt virulence factors in pathogenic bacteria. The inhibition of such factors can prevent infection without exerting selective pressure for resistance, making it a promising therapeutic strategy .

Case Studies

  • Antibacterial Activity : In a comparative study involving various oxadiazole derivatives, this compound was shown to inhibit the growth of Gram-positive bacteria effectively. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics .
  • Fungal Inhibition : A separate investigation revealed that the compound exhibited notable antifungal activity against Candida species. The results indicated that it could serve as a lead compound for developing new antifungal agents.

Research Findings

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria and fungi.
Showed potential as an anti-virulence agent by disrupting bacterial pathogenicity mechanisms.
Investigated structure–activity relationships highlighting the importance of the butylcyclohexyl group for enhanced bioactivity.

Applications in Medicine

The unique properties of this compound suggest several potential applications in medicinal chemistry:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Anti-Virulence Drugs : Offering a novel approach to treating infections by targeting virulence rather than viability.

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